2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
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Overview
Description
The compound 4-Methoxyphenylacetic acid, which is structurally similar to the requested compound, appears as pale yellow or off-white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis .
Synthesis Analysis
A study reported the synthesis of a compound called 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole via Zinc(II) catalysis . Another study mentioned the synthesis of a compound named 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .Molecular Structure Analysis
A study conducted a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Physical And Chemical Properties Analysis
A study performed a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Scientific Research Applications
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Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which shares a similar structure, is synthesized via a Schiff bases reduction route .
- Method : The synthesis involves the reduction of different functional groups using sodium borohydride (NaBH4), a powerful reducing agent .
- Results : The synthesized compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
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Synthesis of Furocoumarin Derivatives
- Field : Organic Chemistry
- Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid is described .
- Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Results : The target compound was synthesized with a 74% yield .
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAAQCBGVFCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404210 |
Source
|
Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24839358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
174006-71-4 |
Source
|
Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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